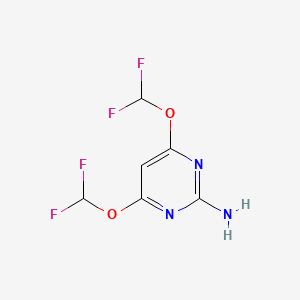
2-Chloro-1,3-bis(trifluoromethyl)benzene
Descripción general
Descripción
2-Chloro-1,3-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3ClF6. It is a derivative of benzene, where two hydrogen atoms are replaced by trifluoromethyl groups and one hydrogen atom is replaced by a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula C8H3ClF6. It consists of a benzene ring with two trifluoromethyl groups attached at the 1 and 3 positions and a chlorine atom attached at the 2 position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 116-116.3 °C, a density of 1.378 g/mL at 25 °C, and a refractive index n20/D of 1.379 .Mecanismo De Acción
2-C1,3-BTB acts as a Lewis acid, which allows it to react with other molecules, such as alcohols, amines, and carboxylic acids. When these molecules react with 2-C1,3-BTB, they undergo a substitution reaction, which results in the formation of a new molecule. This reaction is known as a Friedel-Crafts acylation.
Biochemical and Physiological Effects
2-C1,3-BTB is a highly fluorinated compound, and as such, it has a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other substances. In addition, 2-C1,3-BTB has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-C1,3-BTB has many advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is a highly fluorinated compound, which makes it useful for synthesizing other compounds. Additionally, it is relatively non-toxic, and it is relatively stable in the presence of heat and light. However, 2-C1,3-BTB is also relatively expensive, and it can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for the use of 2-C1,3-BTB. It could be used as a catalyst in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It could also be used in the synthesis of fluorinated polymers, which could have applications in a variety of industries. Additionally, it could be used in the synthesis of perfluorinated compounds, which could have applications in the medical field. Finally, it could be used in the synthesis of dyes and pigments, which could have applications in the textile and printing industries.
Aplicaciones Científicas De Investigación
2-C1,3-BTB is widely used in scientific research, as a reagent, and as a precursor in the synthesis of other compounds. It is used in the synthesis of pharmaceuticals and agrochemicals, such as insecticides, fungicides, and herbicides. It is also used in the synthesis of specialty chemicals, such as dyes and pigments. In addition, 2-C1,3-BTB is used in the synthesis of fluorinated compounds, such as perfluorinated carboxylic acids and perfluorinated sulfonates, as well as fluorinated polymers.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULONSINRUUAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555272 | |
| Record name | 2-Chloro-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63430-02-4 | |
| Record name | 2-Chloro-1,3-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



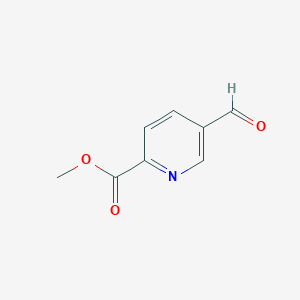
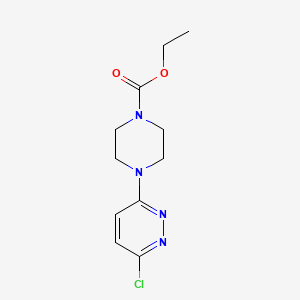



![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)
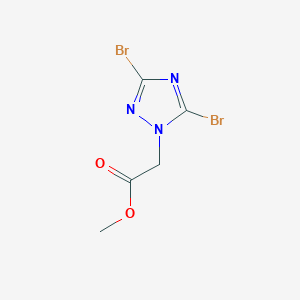
![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)

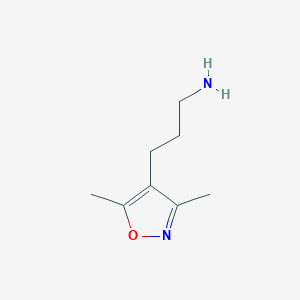
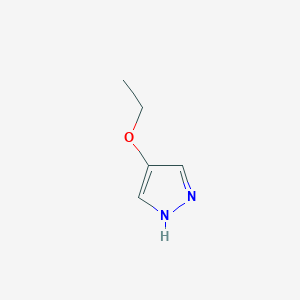
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)

